
2,4-Dichlorophenylboronic acid
Overview
Description
2,4-Dichlorophenylboronic acid (CAS 68716-47-2) is an organoboron compound with the molecular formula C₆H₅BCl₂O₂ and a molecular weight of 190.82 g/mol . It features a phenyl ring substituted with chlorine atoms at the 2- and 4-positions and a boronic acid (-B(OH)₂) group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, pharmaceutical synthesis, and analytical chemistry due to its electron-withdrawing chlorine substituents, which enhance its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or direct borylation of 2,4-dichlorobenzene using a boron source like bis(pinacolato)diboron under palladium catalysis. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound. It reacts with various halides in the presence of a palladium catalyst to form biaryl compounds.
Hydroxylation: The compound can undergo selective hydroxylation to form phenols.
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.
Solvents: Anhydrous solvents like tetrahydrofuran or dimethylformamide are commonly used.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from hydroxylation reactions.
Scientific Research Applications
Chemical Properties and Structure
2,4-Dichlorophenylboronic acid is characterized by its boronic acid functional group, which enables it to form reversible covalent bonds with diols. This property is crucial for its applications in glucose sensing and drug delivery systems. The compound has a molecular weight of approximately 190.82 g/mol and a melting point ranging from 246 to 249 °C .
Organic Synthesis
Suzuki Coupling Reactions
One of the primary applications of this compound is in Suzuki coupling reactions. This reaction involves the coupling of boronic acids with aryl halides or alkenes in the presence of a palladium catalyst. It is widely used for synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals .
Table 1: Summary of Suzuki Coupling Applications
Substrate | Product | Reference |
---|---|---|
Aryl halides | Biaryl compounds | Sigma-Aldrich |
Alkynyl bromides | Functionalized alkenes | Sigma-Aldrich |
Aniline/thiophenol | Diverse pharmaceutical intermediates | Sigma-Aldrich |
Medicinal Chemistry
Drug Development
This compound has been employed as a precursor in the synthesis of various biologically active molecules. Notable applications include:
- Inhibitors for Mycobacterium tuberculosis : The compound has been used to synthesize inhibitors that target chorismate mutase, an enzyme crucial for bacterial survival .
- PDE4B Inhibitors : Pyrrole derivatives synthesized from this boronic acid are being investigated for their potential in treating inflammatory diseases .
- Anticancer Agents : Nitrovinyl biphenyls derived from this compound have shown promise as anticancer agents .
Sensor Technology
Glucose Sensors
The ability of boronic acids to bind selectively to diols makes them ideal candidates for glucose sensors. This compound can be functionalized onto liposomes to create glucose-responsive insulin delivery systems. This application is particularly significant for diabetes management, where precise control over insulin release is vital .
Case Study: Glucose-Responsive Insulin Delivery
In a study exploring non-inflammatory cross-linkers for insulin delivery systems, this compound was identified as a suitable candidate due to its effective binding affinity with glucose. The study demonstrated that liposomes functionalized with this compound could release insulin in response to varying glucose concentrations, showcasing its potential in therapeutic applications .
Material Science
Polymer Chemistry
In polymer chemistry, this compound is used to modify polymeric materials for enhanced properties such as increased thermal stability and mechanical strength. Its incorporation into polymer matrices allows for the development of smart materials that can respond to environmental stimuli.
Mechanism of Action
The primary mechanism of action for 2,4-dichlorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation process. The boronic acid group transfers an aryl group to the palladium catalyst, which then undergoes reductive elimination to form the desired biaryl product. This process is facilitated by the presence of a base, which helps to activate the boronic acid.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Structural Features of Dichlorophenylboronic Acid Isomers
Compound | CAS Number | Substituent Positions | Molecular Weight (g/mol) | Electronic Effects |
---|---|---|---|---|
2,4-Dichlorophenylboronic acid | 68716-47-2 | 2-Cl, 4-Cl | 190.82 | Strong electron-withdrawing |
3,4-Dichlorophenylboronic acid | 151169-75-4 | 3-Cl, 4-Cl | 190.82 | Moderate electron-withdrawing |
3,5-Dichlorophenylboronic acid | 67492-50-6 | 3-Cl, 5-Cl | 190.82 | Symmetrical electron-withdrawing |
2,3-Dichlorophenylboronic acid | 151169-74-3 | 2-Cl, 3-Cl | 190.82 | Steric hindrance near boronic acid |
- Electronic Effects : The 2,4-dichloro substitution creates a strong electron-deficient aromatic ring, enhancing its reactivity in cross-coupling reactions compared to meta-substituted isomers (e.g., 3,4- or 3,5-dichloro) .
- Steric Considerations : Ortho-substituted derivatives (e.g., 2,3-dichloro) exhibit steric hindrance near the boronic acid group, reducing reaction efficiency in some catalytic systems .
Vibrational and Spectroscopic Characteristics
Table 2: FTIR and Raman Spectral Data (Key Peaks)
- The B-O stretching and C-Cl vibrational modes vary depending on substituent positions, with ortho-substituted isomers (e.g., 2,4-dichloro) showing broader peaks due to asymmetric electronic environments .
- Raman spectroscopy studies highlight that symmetrical isomers (e.g., 3,5-dichloro) exhibit sharper peaks compared to asymmetrical derivatives .
Reactivity in Catalytic Reactions
Table 3: Performance in Palladium-Catalyzed Reactions
- Electron-Withdrawing Effects : The 2,4-dichloro derivative shows superior enantioselectivity (up to 98:2 er) in nickel- and palladium-catalyzed reactions due to enhanced electrophilicity of the aryl ring .
- Steric Limitations : 2,3-Dichlorophenylboronic acid exhibits lower yields (<50%) in cross-couplings due to steric crowding near the reactive site .
Biological Activity
2,4-Dichlorophenylboronic acid (2,4-DCPBA) is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C6H5BCl2O2
- Molecular Weight : 190.82 g/mol
- Structure : The compound features a phenyl group with two chlorine substituents and a boronic acid functional group.
2,4-DCPBA exhibits biological activity primarily through its ability to interact with various biomolecules. Studies have shown that boronic acids can form reversible covalent bonds with diols, which is significant for their interactions with biological targets such as proteins and sugars.
Interaction with Insulin
One of the notable studies utilized computational tools to investigate the interaction of various boronic acids, including 2,4-DCPBA, with insulin. The research indicated that certain boronic acids could stabilize insulin by forming complexes that enhance its structural integrity and functionality. The binding energy calculations suggested that 2,4-DCPBA could potentially stabilize insulin more effectively than other compounds tested .
Anticancer Activity
Recent research has highlighted the potential of 2,4-DCPBA in anticancer therapies. It has been implicated in the development of inhibitors for specific cancer-related enzymes. For example, derivatives of 2,4-DCPBA have been synthesized and evaluated for their inhibitory effects on Mycobacterium tuberculosis chorismate mutase, indicating its potential as an anti-tubercular agent .
Antimicrobial Properties
Studies have demonstrated that 2,4-DCPBA exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This property makes it a candidate for developing new antimicrobial agents .
Case Study 1: Insulin Stabilization
A theoretical model was developed to study the interaction between insulin and a library of boronic acids. Among these, 2,4-DCPBA showed promising results in stabilizing insulin's structure through significant interactions with key amino acid residues. The study provided insights into how modifications in boronic acid structures could enhance their biological activity .
Case Study 2: Toxicological Evaluation
A toxicological assessment was conducted to evaluate the effects of 2,4-DCPBA on mitochondrial function in isolated rat liver cells. The findings indicated that exposure to this compound affected mitochondrial membrane integrity and ATP levels in a concentration-dependent manner. Notably, the formulated product exhibited toxicity at lower concentrations compared to its isolated form .
Data Tables
Properties
IUPAC Name |
(2,4-dichlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEGDGPAXKYZHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370429 | |
Record name | 2,4-Dichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68716-47-2 | |
Record name | 2,4-Dichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4-dichlorophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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